4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a complex organic compound that features a combination of thiazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of action
Thiazole and triazole rings are found in many biologically active compounds . They can interact with a variety of biological targets, including enzymes and receptors, and can influence various biochemical pathways .
Mode of action
The mode of action of thiazole and triazole derivatives can vary widely depending on their specific structure and functional groups . They can act as inhibitors or activators of enzymes, antagonists or agonists of receptors, and can even interact with DNA or RNA .
Biochemical pathways
Thiazole and triazole derivatives can affect a variety of biochemical pathways. For example, they can influence signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiazole and triazole derivatives can also vary widely. Factors such as solubility, stability, and the presence of functional groups can influence their bioavailability .
Result of action
The molecular and cellular effects of thiazole and triazole derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole and triazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a substituted phenylthiourea with α-haloketones under basic conditions.
Industrial Production Methods
Industrial production of such compounds often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)-1,3-thiazole: Shares the thiazole ring but lacks the triazole moiety.
5-methyl-1-phenyl-1H-1,2,3-triazole: Contains the triazole ring but not the thiazole component.
4-(4-methoxyphenyl)-1,3-thiazole: Similar structure with a different substitution pattern.
Uniqueness
4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is unique due to the combination of both thiazole and triazole rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-8-4-3-5-9-15)19-20-17(12-25-19)14-7-6-10-16(11-14)24-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIYEUSRXQKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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